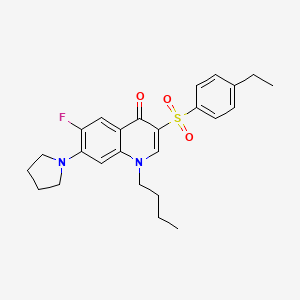

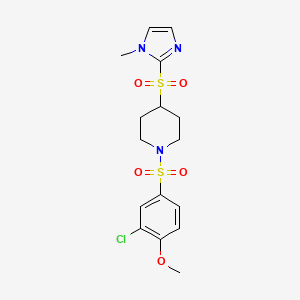

![molecular formula C22H25N3O4S2 B2361627 (4-(6-Ethoxybenzo[d]噻唑-2-基)哌嗪-1-基)(2-(乙磺酰基)苯基)甲苯酮 CAS No. 886933-69-3](/img/structure/B2361627.png)

(4-(6-Ethoxybenzo[d]噻唑-2-基)哌嗪-1-基)(2-(乙磺酰基)苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

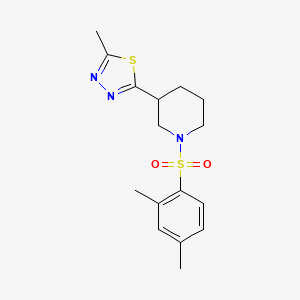

The compound (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is a chemical compound with potential biological activities . It is related to a series of compounds synthesized for their potential as atypical antipsychotic agents .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4- {4- [2- (4- (2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, NMR, MS spectral data and X-ray diffraction . The crystal structure demonstrated a conventional chair conformation for the piperazine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported. The synthesis was carried out under optimized copper catalyst copper(II) sulfate pentahydrate/sodium ascorbate, t-BuOH/water (1:1, v/v) to afford the regioselective 1,4-disubstituted 1,2,3-triazole isomer .科学研究应用

抗菌活性

- 结构与该化学物质相似的化合物已被发现具有抗菌特性。例如,一项研究合成了对各种细菌和真菌菌株具有抗菌活性的衍生物 (Patel, Agravat, & Shaikh, 2011).

抗分枝杆菌特性

- 该类化合物,特别是苯并[d]噻唑-2-基(哌嗪-1-基)甲苯酮,已被发现对结核分枝杆菌具有潜在的抗结核活性。该类中的某些衍生物显示出低细胞毒性和合理的治疗指数 (Pancholia 等,2016).

抗癌活性

- 类似的化合物,如带有哌嗪取代基的噻唑化合物,已显示出显着的抗癌活性。这包括对各种癌细胞系(如白血病、肺癌和乳腺癌)的疗效 (Turov, 2020).

缓蚀

- 该化学类中的一些衍生物已研究其缓蚀性能。它们在酸性介质中保护低碳钢方面显示出显着的效率 (Singaravelu, Bhadusha, & Dharmalingam, 2022).

电化学合成应用

- 该化合物已用于电化学合成,特别是在用于生产芳硫并苯并唑的电化学氧化工艺中 (Amani & Nematollahi, 2012).

作用机制

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of thiazole, which is known to have diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various targets, leading to a range of biological effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in its observed biological activities.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Based on the known activities of thiazole derivatives, it could potentially have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

未来方向

The future directions for research on this compound could involve further exploration of its potential biological activities, including its potential as an atypical antipsychotic agent . Additionally, further studies could be conducted to optimize the synthesis process and to explore other potential applications of the compound.

生化分析

Biochemical Properties

The biochemical properties of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone are not fully understood yet. Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have been found to bind to the colchicine binding site of tubulin , which is a critical protein for cell division and structure.

Cellular Effects

. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is not fully known. Some benzothiazole derivatives have been found to bind to the colchicine binding site of tubulin , which could lead to changes in gene expression, enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone at different dosages in animal models are not well-documented. Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone is involved in are not well-known. Benzothiazole derivatives are known to interact with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone within cells and tissues are not well-documented. Similar compounds are often studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of (4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2-(ethylsulfonyl)phenyl)methanone and any effects on its activity or function are not well-known. Similar compounds are often studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

属性

IUPAC Name |

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S2/c1-3-29-16-9-10-18-19(15-16)30-22(23-18)25-13-11-24(12-14-25)21(26)17-7-5-6-8-20(17)31(27,28)4-2/h5-10,15H,3-4,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZWMQRZUXRQHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4S(=O)(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

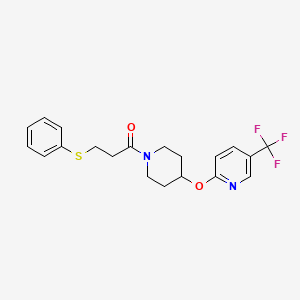

![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)

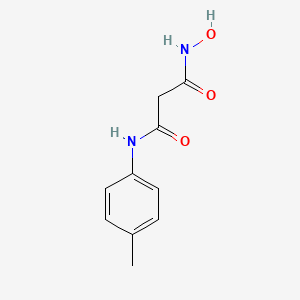

![[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2361551.png)

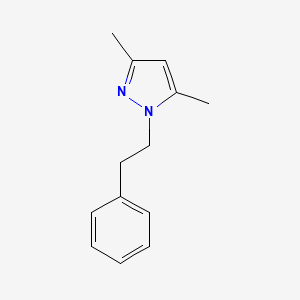

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2361558.png)

![8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2361559.png)

![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2361561.png)